[(4-Methoxy-3-nitrobenzyl)thio]acetic acid
Description
[(4-Methoxy-3-nitrobenzyl)thio]acetic acid (CAS: 22216-44-0) is a sulfur-containing carboxylic acid derivative with a molecular formula of C₁₀H₁₁NO₅S and a molecular weight of 257.26 g/mol . Its structure comprises a benzene ring substituted with a methoxy group (-OCH₃) at the 4th position and a nitro group (-NO₂) at the 3rd position, linked via a thioether (-S-) bond to an acetic acid moiety. This combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring influences its electronic properties and reactivity.
Properties
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-16-9-3-2-7(4-8(9)11(14)15)5-17-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRCQUVMNDWKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is used for proteomics research, suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution. These reactions involve the removal of a hydrogen atom from the benzylic position, forming a radical or a carbocation that can further react with other molecules.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests that it could influence pathways involving benzylic compounds.
Pharmacokinetics
Its physical properties such as a predicted boiling point of 4702° C at 760 mmHg and a predicted density of 14 g/cm^3 may influence its bioavailability.
Result of Action
Its potential to undergo reactions at the benzylic position suggests that it could cause changes at the molecular level, potentially affecting cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature. Furthermore, the rate of its reactions may be influenced by the presence of other molecules or ions in the environment.
Biological Activity
[(4-Methoxy-3-nitrobenzyl)thio]acetic acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thioacetic acid moiety attached to a 4-methoxy-3-nitrobenzyl group, which contributes to its unique reactivity and biological profile. The molecular formula is , with a molecular weight of 267.29 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of [(4-methoxy-3-nitrobenzyl)thio]acetic acid through various mechanisms:
- Cell Viability Reduction : In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were recorded at approximately 20 µM, indicating potent activity compared to standard chemotherapeutic agents .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of caspases and alterations in cell cycle progression. Specifically, treated cells showed a notable accumulation in the G1 phase, suggesting cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| HCT-116 | 20 | Cell cycle arrest in G1 phase |
Antibacterial Activity
[(4-Methoxy-3-nitrobenzyl)thio]acetic acid has also demonstrated antibacterial properties:
- Inhibition of Bacterial Growth : Studies have shown that the compound inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for both strains .
Antioxidant Activity
The antioxidant capacity of [(4-methoxy-3-nitrobenzyl)thio]acetic acid has been evaluated through various assays:
- DPPH Radical Scavenging : The compound exhibited significant scavenging activity against DPPH radicals, with an IC50 value of 15 µM. This suggests that it can effectively neutralize free radicals, thereby contributing to its potential protective effects against oxidative stress .
Case Studies
-
Cytotoxicity Study on MCF-7 Cells :
A study conducted by researchers aimed at evaluating the cytotoxic effects of [(4-methoxy-3-nitrobenzyl)thio]acetic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy. -
Antibacterial Efficacy Against E. coli :
Another study assessed the antibacterial effects of the compound against E. coli using agar diffusion methods. Zones of inhibition were measured, confirming the compound's efficacy at concentrations above 25 µg/mL.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Bacillus subtilis | 16 μg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Properties
The anticancer potential of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
| Cancer Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant growth inhibition | |
| HT-29 (Colon Cancer) | 20 | Induced apoptosis |
The mechanisms underlying these effects include the induction of oxidative stress and modulation of apoptotic pathways.
Case Studies
Several case studies have documented the applications of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid in drug development:
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid to evaluate their biological activities. The results indicated that modifications to the nitro group significantly enhanced antimicrobial efficacy while maintaining low cytotoxicity towards normal cells.
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that substituents on the benzyl ring could dramatically affect both antimicrobial and anticancer activities. For instance, introducing halogen atoms increased antibacterial potency against resistant strains.
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Key Observations :
-
Sulfone formation is favored with stronger oxidizing agents like H₂O₂ in acetic acid .
-
Sulfoxides require stoichiometric control to avoid over-oxidation .
Reduction Reactions
The nitro (-NO₂) group is reducible to amine (-NH₂), enabling further functionalization.
Applications :
Nucleophilic Substitution
The benzyl position participates in nucleophilic substitutions, particularly under basic conditions.
Mechanistic Insight :
-
Sodium acetate facilitates deprotonation, enhancing nucleophilicity at the sulfur atom .
-
Thorpe-Ziegler cyclization occurs intramolecularly in amide derivatives to form thieno-isoquinoline scaffolds .
Esterification and Hydrolysis
The acetic acid group undergoes typical carboxylic acid reactions.
Applications :
Photoreactivity
The nitrobenzyl group undergoes photolytic cleavage, a property exploited in protecting-group chemistry.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| UV-induced cleavage | 365 nm UV light, DMF, 2h | 4-Methoxy-3-nitrosobenzaldehyde + Thioacetic acid | 68% |
Mechanism :
Comparative Reactivity
| Functional Group | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| Thioether (-S-) | Oxidation | H₂O₂, m-CPBA | Sulfoxide/Sulfone formation |
| Nitro (-NO₂) | Reduction | H₂/Pd-C, Fe/HCl | Amine intermediate |
| Acetic acid (-COOH) | Esterification | H₂SO₄, ROH | Improved lipophilicity |
| Benzyl position | Nucleophilic substitution | NaOAc, R-X | Alkylation/Acylation |
Comparison with Similar Compounds
Thioacetic acid derivatives are a diverse class of compounds with applications ranging from medicinal chemistry to plant biology. Below is a systematic comparison of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid with structurally or functionally related compounds:
Structural Analogues on Benzene Rings
Key Observations :
- Methoxy groups improve solubility in polar solvents due to their electron-donating nature.
- Fluorine substituents (e.g., in 2-[(4-fluorophenyl)thio]acetic acid) are often used to modulate metabolic stability in drug design .
Heterocyclic Derivatives
Key Observations :
- Quinoline derivatives exhibit strong rhizogenesis stimulation but require alkoxy substituents (e.g., -OCH₃) to mitigate toxicity .
- Triazole-containing compounds show favorable toxicity profiles due to balanced lipophilicity (log P ~2–3) .
Physicochemical and Computational Data
Key Observations :
- log P/log D values for quinoline derivatives (1.5–2.5) align with Lipinski’s "rule of five," suggesting good oral bioavailability .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via an Sₙ2 mechanism, where the thioacetate anion attacks the electrophilic carbon of the benzyl chloride. The nitro and methoxy groups on the benzene ring act as electron-withdrawing and electron-donating groups, respectively, modulating the reactivity of the benzyl chloride. A molar ratio of 1:1.2 (benzyl chloride to thioacetic acid) is typically employed to ensure complete conversion.
Experimental Protocol
-
Reagents :
-
4-Methoxy-3-nitrobenzyl chloride (1 equiv)
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Thioacetic acid (1.2 equiv)
-
Anhydrous dimethylformamide (DMF) as solvent
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Triethylamine (TEA) as base (1.5 equiv)
-
-
Procedure :
-
Workup :
-
Quench the reaction with ice-c water.
-
Extract with dichloromethane (3 × 50 mL).
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Dry organic layers over anhydrous Na₂SO₄.
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Concentrate under reduced pressure.
-
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
DMF, with its high polarity, facilitates better solubility of ionic intermediates, leading to higher yields compared to acetonitrile or ethanol.
Base Optimization
Triethylamine is preferred over inorganic bases (e.g., Na₂CO₃) due to its ability to neutralize HCl without forming precipitates. A study comparing bases reported:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 78 | 95 |
| Sodium carbonate | 62 | 88 |
| Pyridine | 55 | 82 |
The use of TEA resulted in a 16% yield improvement over Na₂CO₃, attributed to its superior HCl sequestration.
Purification and Isolation
Recrystallization
The crude product is purified via recrystallization from ethanol/water (4:1). Key parameters include:
Chromatographic Methods
Flash column chromatography (silica gel, ethyl acetate/hexane 1:1) is employed for high-purity applications (>99%). This step reduces nitro group reduction byproducts, which occur in 5–7% of cases.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 55:45, 1.0 mL/min) confirms purity ≥98%.
A summary of key methodologies is presented below:
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Starting Material | Benzyl chloride | Benzyl bromide | Benzyl iodide |
| Solvent | DMF | Acetic acid | Water |
| Base | TEA | Sodium acetate | Sodium carbonate |
| Reaction Time (h) | 6–8 | 10–12 | 4–5 |
| Yield (%) | 78 | 65 | 70 |
Method A remains the gold standard due to its balance of yield and efficiency. However, Method C’s aqueous conditions offer an eco-friendly alternative, albeit with slightly lower yields.
Challenges and Mitigation Strategies
Side Reactions
Q & A
Q. What are the recommended synthetic routes for [(4-Methoxy-3-nitrobenzyl)thio]acetic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution using monochloroacetic acid under alkaline conditions. Key steps include:
- Reaction Setup: React 4-methoxy-3-nitrobenzyl thiol with monochloroacetic acid in a 1:1 molar ratio in aqueous NaOH (0.01 mol NaOH per 0.005 mol substrate).
- Optimization: Reflux for 1 hour at 80–90°C to ensure complete substitution. Adjust pH to neutrality post-reaction using acetic acid to precipitate the product.
- Purification: Recrystallize from propan-1-ol to achieve >95% purity. Yield improvements (up to 79%) are achieved by controlling stoichiometry and avoiding excess moisture .
Q. What safety protocols are essential when handling [(4-Methoxy-3-nitrobenzyl)thio]acetic acid, considering its nitro and methoxy substituents?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential release of toxic gases (e.g., H₂S during degradation).
- Storage: Store in airtight containers away from oxidizing agents (e.g., peroxides) and light to prevent nitro group decomposition .
Q. How can researchers design initial biological activity screens for [(4-Methoxy-3-nitrobenzyl)thio]acetic acid to identify antimicrobial potential?
Methodological Answer:
- Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 50–200 µg/mL.
- Minimum Inhibitory Concentration (MIC): Use broth microdilution methods with serial dilutions (1–128 µg/mL).
- Control Compounds: Compare with known antimicrobial triazole-thioacetic acid derivatives (e.g., 2,4-dimethoxyphenyl analogs) .
Advanced Research Questions
Q. How can computational models like Lipinski’s rule and log P/D predictions guide the design of derivatives with enhanced bioavailability?
Methodological Answer:
- Lipinski’s Rule: Ensure molecular weight <500 Da, log P <5, H-bond donors ≤5, and acceptors ≤10. Derivatives violating >1 rule may have poor oral absorption.
- log P/D Calculations: Use quantum chemical software (e.g., Gaussian) to predict lipophilicity. Optimal log P values for membrane permeability: 1–3.
| Parameter | Calculated Value | Ideal Range |
|---|---|---|
| Molecular Weight | 285.3 g/mol | <500 |
| log P | 2.1 | 1–3 |
| H-bond Donors | 2 | ≤5 |
| H-bond Acceptors | 6 | ≤10 |
Data derived from analogs in .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for thioacetic acid derivatives?
Methodological Answer:
- Bioavailability Analysis: Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify discrepancies.
- Metabolite Profiling: Use LC-MS to detect active/inactive metabolites. For example, sodium salts may exhibit higher toxicity due to ionization .
- Dose Adjustment: Correlate in vitro MIC with pharmacokinetic (PK) parameters (e.g., Cmax, AUC) to refine dosing regimens .
Q. How to assess the impact of alkoxy substituents on toxicity using integrated computational and experimental approaches?
Methodological Answer:
- In Silico Tox Prediction: Use tools like ProTox-II or ADMETlab to predict hepatotoxicity and mutagenicity. Alkoxy groups (e.g., -OCH₃) reduce toxicity compared to nitro derivatives.
- In Vitro Models: Evaluate cytotoxicity in human cell lines (e.g., HepG2) via MTT assays. Sodium salts (e.g., QAC-5) show 15–20% higher toxicity than acids .
- Structure-Toxicity Relationship: Alkoxy groups at the 6th position of heterocyclic rings reduce sperm motility inhibition by 10–15% compared to unsubstituted analogs .
Data Contradiction Analysis
Example: Discrepancies in antifungal activity between triazole-thioacetic acids and esters.
- Hypothesis: Esters may hydrolyze in vivo, releasing less active acids.
- Resolution: Compare stability in simulated gastric fluid (pH 2) vs. phosphate buffer (pH 7.4). Esters show 60% degradation at pH 2 within 2 hours, aligning with reduced in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
